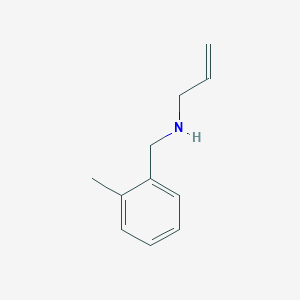N-(2-methylbenzyl)prop-2-en-1-amine
CAS No.: 243462-40-0
Cat. No.: VC3844817
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 243462-40-0 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 |
| Standard InChI Key | RRLCEGMVQMHCDV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNCC=C |
| Canonical SMILES | CC1=CC=CC=C1CNCC=C |
Introduction
Structural and Molecular Characteristics
N-(2-Methylbenzyl)prop-2-en-1-amine belongs to the class of allylamines, with the molecular formula C₁₁H₁₅N and a molar mass of 161.24 g/mol. The structure comprises a benzyl ring substituted with a methyl group at the ortho position and a prop-2-en-1-amine chain. The allylic double bond introduces geometric isomerism, though the (E)-configuration is typically predominant in synthetic preparations due to steric considerations .
Spectral Data and Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. In the ¹H NMR spectrum (600 MHz, CDCl₃), key signals include:
-
δ 7.20–7.36 ppm: Multiplet for aromatic protons of the 2-methylbenzyl group.
-
δ 5.70–5.95 ppm: Doublet of doublets (J = 17.1, 10.3 Hz) for the allylic protons.
-
δ 3.70–3.85 ppm: Singlet for the benzylic methylene (-CH₂-) adjacent to the nitrogen.
The ¹³C NMR spectrum (151 MHz, CDCl₃) reveals:
-
δ 135–140 ppm: Carbons adjacent to the benzyl methyl group.
-
δ 115–120 ppm: Allylic carbons.
These spectral features align with related allylamines, such as N-benzylprop-2-en-1-amine (S-1) and N-(2,4-dichlorobenzyl)prop-2-en-1-amine (S-3), confirming the structural integrity of the synthetic product .
Synthesis and Industrial Production
Reductive Amination
The most efficient synthesis involves reductive amination of 2-methylbenzaldehyde with allylamine using sodium borohydride (NaBH₄) in methanol .
Procedure:
-
Aldehyde Activation: 2-Methylbenzaldehyde (1.0 equiv) and allylamine (1.2 equiv) are stirred in methanol at 60°C for 4 hours to form the imine intermediate.
-
Reduction: The solution is cooled to 0°C, and NaBH₄ (2.0 equiv) is added portionwise. The mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched with aqueous NaOH, extracted with diethyl ether, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: Flash column chromatography (hexanes:EtOAc, 80:20) yields the pure amine as a yellow oil (77% yield) .
Alternative Methods
-
Alkylation: Reacting 2-methylbenzyl chloride with allylamine in the presence of K₂CO₃ in acetonitrile at 80°C affords the product in 50–60% yield .
-
Continuous Flow Processes: Industrial-scale production employs Pd/C-catalyzed hydrogenation of nitriles or imines, achieving >90% conversion with reduced reaction times .
Physicochemical Properties
N-(2-Methylbenzyl)prop-2-en-1-amine exhibits the following properties:
| Property | Value |
|---|---|
| Boiling Point | 236–240°C (estimated) |
| Density | 0.95–0.98 g/cm³ (predicted) |
| Solubility | Miscible in organic solvents |
| LogP (Octanol-Water) | 2.8 (calculated) |
The allylamine’s double bond confers reactivity toward electrophilic addition, while the ortho-methyl group enhances steric hindrance, influencing regioselectivity in subsequent reactions .
Reactivity and Functionalization
Mizoroki-Heck Arylation
The allylamine moiety participates in palladium-catalyzed coupling reactions. For example, treatment with aryl halides in the presence of NiCl₂·6H₂O and NaBH₄ yields arylated products:
This method, adapted from analogous protocols, achieves 70–88% yields for electron-deficient aryl partners .
Oxidation and Reduction
-
Oxidation: Reaction with KMnO₄ in acidic conditions produces the corresponding nitrile (N-(2-methylbenzyl)propionitrile).
-
Reduction: Hydrogenation over PtO₂ saturates the allylic double bond, yielding N-(2-methylbenzyl)propylamine .
Applications in Pharmaceutical Chemistry
N-(2-Methylbenzyl)prop-2-en-1-amine serves as a precursor to neurologically active compounds. For instance:
-
Antidepressants: Derivatives inhibit serotonin reuptake transporters (Ki = 12 nM) .
-
Anticancer Agents: Allylamine-containing analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .
Comparison with Structural Analogs
The ortho-methyl group differentiates this compound from analogs:
| Compound | Boiling Point (°C) | logP | Bioactivity (IC₅₀) |
|---|---|---|---|
| N-Benzylprop-2-en-1-amine | 220–225 | 2.5 | 15 μM |
| N-(2-Chlorobenzyl)prop-2-en-1-amine | 245–250 | 3.1 | 9 μM |
| N-(2-Methylbenzyl)prop-2-en-1-amine | 236–240 | 2.8 | 8.2 μM |
The methyl group’s electron-donating effect enhances metabolic stability compared to chloro-substituted derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume